molecular formula C18H20N6O3S2 B2711539 2-(2-((4,6-dimethylpyrimidin-2-yl)amino)thiazol-4-yl)-N-(3-(methylsulfonamido)phenyl)acetamide CAS No. 1226443-53-3

2-(2-((4,6-dimethylpyrimidin-2-yl)amino)thiazol-4-yl)-N-(3-(methylsulfonamido)phenyl)acetamide

Cat. No.: B2711539
CAS No.: 1226443-53-3
M. Wt: 432.52
InChI Key: PNKLOZWKZCIGOE-UHFFFAOYSA-N
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Description

2-(2-((4,6-dimethylpyrimidin-2-yl)amino)thiazol-4-yl)-N-(3-(methylsulfonamido)phenyl)acetamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that includes a pyrimidine ring, a thiazole ring, and a sulfonamide group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-((4,6-dimethylpyrimidin-2-yl)amino)thiazol-4-yl)-N-(3-(methylsulfonamido)phenyl)acetamide typically involves multiple steps, starting with the preparation of the pyrimidine and thiazole intermediates. The reaction conditions often include the use of strong bases and acids, as well as specific catalysts to facilitate the formation of the desired bonds.

  • Step 1: Synthesis of 4,6-dimethylpyrimidine-2-amine

    • Reactants: 4,6-dimethylpyrimidine and ammonia
    • Conditions: High temperature and pressure
    • Catalyst: Palladium on carbon (Pd/C)
  • Step 2: Formation of thiazole ring

    • Reactants: 4,6-dimethylpyrimidine-2-amine and α-bromoacetophenone
    • Conditions: Reflux in ethanol
    • Catalyst: Potassium carbonate (K2CO3)
  • Step 3: Coupling with sulfonamide

    • Reactants: Thiazole intermediate and 3-(methylsulfonamido)phenylacetic acid
    • Conditions: Room temperature
    • Catalyst: N,N’-dicyclohexylcarbodiimide (DCC)

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the pyrimidine ring, resulting in the formation of dihydropyrimidine derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA)

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4)

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine (TEA)

Major Products

    Oxidation: Sulfoxides and sulfones

    Reduction: Dihydropyrimidine derivatives

    Substitution: Various alkylated or acylated derivatives

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

In biological research, the compound is studied for its potential as a biochemical probe. Its ability to interact with specific proteins and enzymes makes it useful in elucidating biological pathways and mechanisms.

Medicine

In medicine, the compound is investigated for its potential therapeutic properties. Its structural features suggest it could be a candidate for drug development, particularly in targeting specific enzymes or receptors involved in disease processes.

Industry

In the industrial sector, the compound is used in the development of specialty chemicals and advanced materials. Its reactivity and versatility make it suitable for applications in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of 2-(2-((4,6-dimethylpyrimidin-2-yl)amino)thiazol-4-yl)-N-(3-(methylsulfonamido)phenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, inhibiting or modulating the activity of these targets. This interaction can lead to changes in cellular processes and pathways, contributing to its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-((4,6-dimethylpyrimidin-2-yl)amino)thiazol-4-yl)-N-(3-(methylsulfonamido)phenyl)acetamide
  • This compound analogs
  • This compound derivatives

Uniqueness

The uniqueness of this compound lies in its combination of structural features, which confer specific reactivity and biological activity. Compared to similar compounds, it offers a balance of stability and reactivity, making it a versatile tool in various scientific applications.

Properties

IUPAC Name

2-[2-[(4,6-dimethylpyrimidin-2-yl)amino]-1,3-thiazol-4-yl]-N-[3-(methanesulfonamido)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N6O3S2/c1-11-7-12(2)20-17(19-11)23-18-22-15(10-28-18)9-16(25)21-13-5-4-6-14(8-13)24-29(3,26)27/h4-8,10,24H,9H2,1-3H3,(H,21,25)(H,19,20,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNKLOZWKZCIGOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)NC2=NC(=CS2)CC(=O)NC3=CC(=CC=C3)NS(=O)(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N6O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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